molecular formula C7H10N6 B11909183 9-Ethyl-6-hydrazinyl-9h-purine CAS No. 5427-21-4

9-Ethyl-6-hydrazinyl-9h-purine

Cat. No.: B11909183
CAS No.: 5427-21-4
M. Wt: 178.20 g/mol
InChI Key: PLZNXQYAVUAQNV-UHFFFAOYSA-N
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Description

9-Ethyl-6-hydrazinyl-9H-purine is a chemical compound with the molecular formula C7H10N6. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-6-hydrazinyl-9H-purine typically involves the reaction of 9-ethyl-9H-purine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-6-hydrazinyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

9-Ethyl-6-hydrazinyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-6-hydrazinyl-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-6-hydrazinyl-9H-purine is unique due to the presence of both the ethyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

9-Ethyl-6-hydrazinyl-9H-purine is a purine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article delves into the compound's synthesis, biological mechanisms, and various research findings.

Molecular Characteristics:

  • Molecular Formula: C7H10N6
  • Molecular Weight: 178.20 g/mol
  • CAS Number: 5427-21-4
  • IUPAC Name: (9-ethylpurin-6-yl)hydrazine

Structural Representation:

PropertyValue
InChI KeyPLZNXQYAVUAQNV-UHFFFAOYSA-N
Canonical SMILESCCN1C=NC2=C(N=CN=C21)NN

Synthesis

The synthesis of this compound typically involves the reaction of 9-ethyl-9H-purine with hydrazine under controlled conditions, often using solvents like ethanol or methanol at elevated temperatures (80-100°C) for several hours. This method ensures selective formation of the desired product with high yields.

The biological activity of this compound is primarily attributed to its interactions with enzymes and nucleic acids:

  • Enzyme Inhibition: The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity.
  • DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects on rapidly dividing cells such as cancer cells .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent:

  • A study demonstrated that derivatives of ethyl-substituted 9H purines exhibit significant activity against various cancer cell lines, including cervical cancer cells. The mechanism involves inducing apoptosis in tumor cells, as evidenced by assays that measure cell viability and proliferation .
Cell LineIC50 (μM)Effect
HeLa0.166Induces apoptosis
MCF70.166Higher efficacy than paclitaxel

Case Studies

  • In Vitro Studies:
    • A study utilized MTT assays to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in cervical cancer cell lines like HeLa and SiHa .
  • Molecular Docking Studies:
    • Molecular docking studies suggest that this compound binds effectively to key enzymatic targets involved in cancer progression. This binding disrupts normal enzymatic functions, leading to reduced tumor growth rates in experimental models .

Research Applications

The compound is not only limited to antitumor applications but also shows promise in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  • Biochemical Research: Investigating enzyme mechanisms and DNA interactions, providing insights into cellular processes.

Properties

CAS No.

5427-21-4

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

(9-ethylpurin-6-yl)hydrazine

InChI

InChI=1S/C7H10N6/c1-2-13-4-11-5-6(12-8)9-3-10-7(5)13/h3-4H,2,8H2,1H3,(H,9,10,12)

InChI Key

PLZNXQYAVUAQNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NN

Origin of Product

United States

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